molecular formula C10H15BrN2 B1442071 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine CAS No. 1220037-23-9

5-Bromo-N-isobutyl-3-methyl-2-pyridinamine

Cat. No. B1442071
M. Wt: 243.14 g/mol
InChI Key: NSONKVHJGUTZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” is a chemical compound with the molecular formula C10H15BrN2 . It has an average mass of 243.143 Da and a monoisotopic mass of 242.041855 Da .


Molecular Structure Analysis

The molecular structure of “5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a bromine atom, an isobutyl group, and a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” are not available, brominated compounds are often used in substitution reactions in organic chemistry .

Scientific Research Applications

Synthetic Pathways and Catalytic Applications The compound 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine, due to its structural attributes, could potentially serve as an intermediate or a precursor in synthetic organic chemistry. While specific studies on this compound are not directly available, insights can be gained from related research focusing on the synthesis and applications of structurally similar compounds. For instance, research on hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are significant in medicinal and pharmaceutical industries, highlights the broader applicability of compounds with similar functional groups in facilitating complex synthetic routes. These scaffolds have wide-ranging applications, including drug discovery and material science, due to their bioavailability and diverse synthetic utility (Parmar, Vala, & Patel, 2023).

Regioselectivity in Halogenation Reactions Research on the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines provides a foundation for understanding the chemical behavior of pyridinamine derivatives in halogenation reactions. This could imply that compounds like 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine may be synthesized or further derivatized through selective bromination techniques, which are crucial for the development of pharmaceuticals and agrochemicals. The study elucidates the impact of nitrogen in the pyridine ring on the inductive deactivation and the resulting regioselectivity of bromination, a concept that could be relevant for modifying or synthesizing derivatives of 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine (Thapa, Brown, Balestri, & Taylor, 2014).

Photodynamic Therapy Applications While not directly related to 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine, research on photodynamic therapy (PDT) and the use of photosensitizing drugs for treating various dermatological conditions showcases the potential of pyridine derivatives in medicinal applications. The principles outlined in studies on PDT could inform future research into the therapeutic applications of pyridinamine compounds, suggesting avenues for their use in targeted therapies against cancer and other diseases (Lee & Baron, 2011).

Metabolism and Toxicity Studies Investigations into the metabolism and toxicity of closely related compounds, such as 2-methylpropene, offer insights into the metabolic fate and potential toxicity of compounds with similar molecular structures. Understanding the metabolic pathways and detoxification mechanisms is essential for assessing the safety and therapeutic potential of new chemical entities, including those related to 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine. Such studies are foundational for drug development and environmental health assessments (Cornet & Rogiers, 1997).

properties

IUPAC Name

5-bromo-3-methyl-N-(2-methylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-7(2)5-12-10-8(3)4-9(11)6-13-10/h4,6-7H,5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSONKVHJGUTZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-isobutyl-3-methyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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